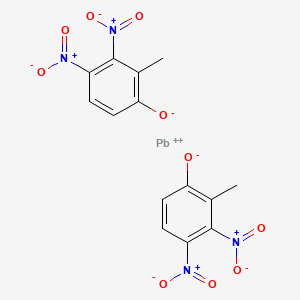

Phenol, 2-methyldinitro-, lead salt

Description

Historical Context and Evolution of Research on Energetic Phenolic Lead Salts

The discovery of lead styphnate, initially termed trinitro-orcinate, dates back to 1871 by British chemist John Stenhouse. wikipedia.org The early synthesis involved the reaction of trinitroresorcinol with lead acetate. wikipedia.org A significant advancement came in 1919 when Austrian chemist Edmund von Herz developed a method to prepare anhydrous normal lead styphnate. wikipedia.org This involved reacting magnesium styphnate with lead acetate in the presence of nitric acid. wikipedia.org

In the early 20th century, lead styphnate, along with lead azide (B81097), emerged as a viable replacement for mercury fulminate in primary explosives. nih.gov This shift was motivated by the desire to eliminate the toxicity of mercury and to improve the shelf life and performance of explosives. nih.gov The long-term use of lead-based primary explosives, however, has led to significant environmental contamination and health concerns, particularly lead poisoning at firing ranges. nih.govnih.govnih.govepa.gov This has become a major driver for research into "green" or environmentally friendly primary explosives to replace lead compounds. nih.govrsc.org

Definitional and Structural Elucidation Considerations

Lead styphnate, or lead(II) 2,4,6-trinitrobenzene-1,3-bis(olate), is the lead salt of styphnic acid. sciencemadness.orgwikipedia.org It is known to exist in various forms, including polymorphs, hydrates, and basic salts. wikipedia.org The most common form is the normal lead styphnate monohydrate. wikipedia.org

Normal lead styphnate has two polymorphs, α and β, both of which have a monoclinic crystal structure. wikipedia.org In these structures, the lead ions are seven-coordinate and are linked by oxygen bridges. wikipedia.org A water molecule is coordinated to the lead ion and also forms hydrogen bonds with the styphnate anion. wikipedia.org The relatively short Pb-O bond distances suggest a degree of covalent character in the bonding. wikipedia.org The styphnate ions are arranged in roughly parallel planes, connected by the lead atoms. wikipedia.org The loss of the water molecule from the monohydrate results in a more sensitive anhydrous form. wikipedia.org

Foundational Significance within Primary Explosives Chemistry and Materials Science

Lead styphnate serves as a crucial primary explosive, meaning it is highly sensitive to initiation stimuli such as impact, friction, heat, or static electricity. sciencemadness.orgmdpi.comnih.gov Its primary function is to initiate the detonation of less sensitive secondary explosives. wikipedia.orgnih.gov This property makes it a vital component in the ignition systems of a wide array of ordnance, including military and commercial small arms ammunition, primers for nail guns, and microthrusters for small satellites. wikipedia.orgpsemc.com

The compound's stability in storage, even at elevated temperatures, and its non-reactivity with other metals are significant advantages. wikipedia.org While it is sensitive to fire and static discharge, particularly in the form of long, thin crystals, it is less sensitive to shock and friction compared to other primary explosives like mercury fulminate and lead azide. wikipedia.org

The synthesis of lead styphnate can be achieved through several methods. A common approach is the reaction of styphnic acid with a lead salt, such as lead(II) hydroxide (B78521) or carbonate. sciencemadness.org Another method involves a precipitation reaction between a soluble styphnate salt, like magnesium styphnate or sodium styphnate, and a soluble lead salt, such as lead acetate or lead nitrate (B79036), in an aqueous solution. sciencemadness.orgprepchem.com

Current State of Scholarly Inquiry and Emerging Research Trajectories

Current research on lead styphnate is largely driven by the need to mitigate its environmental and health impacts. nih.gov The toxicity of lead has spurred extensive investigation into "green" primary explosives as replacements. nih.govrsc.org Compounds like potassium 5,7-dinitro- sciencemadness.orgwikipedia.org-benzoxadiozol-4-olate 3-oxide (KDNP) and copper(I) 5-nitrotetrazolate (DBX-1) are being explored as safer, lead-free alternatives. researchgate.netresearchgate.net

Despite the push for replacement, research continues on lead styphnate itself, focusing on enhancing its safety and performance characteristics. Studies have investigated methods to reduce its sensitivity to electrostatic discharge, for example, through the use of polymer coatings. inpe.brtandfonline.com Advanced analytical techniques are also being developed for the trace detection of styphnate from post-blast and environmental samples, which is crucial for forensic and environmental monitoring purposes. nih.gov Furthermore, computational studies using density functional theory are providing deeper insights into the electronic structure, decomposition mechanisms, and stability of crystalline lead styphnate under various conditions, such as in the presence of an external electric field. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

50319-14-7 |

|---|---|

Molecular Formula |

C14H10N4O10Pb |

Molecular Weight |

601 g/mol |

IUPAC Name |

lead(2+);2-methyl-3,4-dinitrophenolate |

InChI |

InChI=1S/2C7H6N2O5.Pb/c2*1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2*2-3,10H,1H3;/q;;+2/p-2 |

InChI Key |

YDMVXIXGWQILMV-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |

Related CAS |

534-52-1 (Parent) |

Origin of Product |

United States |

Synthetic and Preparative Methodologies for Phenol, 2 Methyldinitro , Lead Salt

Rational Design and Mechanistic Pathways of Synthesis

The rational design for the synthesis of Phenol (B47542), 2-methyldinitro-, lead salt is predicated on a two-stage process: the preparation of the dinitro-ortho-cresol ligand, followed by a precipitation reaction to form the insoluble lead salt.

Stage 1: Synthesis of 2-Methyl-dinitrophenol (Dinitro-ortho-cresol)

The primary precursor, dinitro-ortho-cresol, is not typically synthesized by direct nitration of o-cresol (B1677501) due to the strong activating and ortho-, para-directing nature of the hydroxyl group, which can lead to uncontrolled reactions and a mixture of products. A more controlled and common industrial method involves the disulfonation of o-cresol, followed by nitration.

Sulfonation: Ortho-cresol is treated with an excess of sulfuric acid. This reaction leads to the formation of o-cresol-disulfonic acid. The sulfonic acid groups occupy the positions that are to be nitrated.

Nitration: The resulting disulfonate is then treated with nitric acid. The nitro groups (-NO₂) displace the sulfonic acid groups (-SO₃H) to yield the 2-methyl-dinitrophenol product wikipedia.orgdrugfuture.com. This indirect route allows for greater control over the regioselectivity of the nitration.

An alternative laboratory-scale synthesis involves the nitration of phenol using nitric acid in an aqueous-alcoholic medium, which can produce 2,4-dinitrophenol with high selectivity and yields researchgate.net. A similar principle can be applied to o-cresol under carefully controlled conditions.

Stage 2: Formation of the Lead Salt

The mechanistic pathway for the formation of the lead salt is a straightforward ionic precipitation reaction, also known as a metathesis or double displacement reaction.

Deprotonation: The acidic phenolic proton of dinitro-ortho-cresol is removed by reacting it with a suitable base, such as sodium hydroxide (B78521) or ammonium hydroxide. This creates a water-soluble salt, for instance, sodium dinitro-o-cresolate or ammonium dinitro-o-cresolate noaa.govnoaa.gov. This step is crucial as it generates the dinitro-ortho-cresolate anion in solution.

CH₃C₆H₂(NO₂)₂OH + NaOH → CH₃C₆H₂(NO₂)₂ONa + H₂O

Precipitation: A solution of a soluble lead(II) salt, typically lead(II) nitrate (B79036) or lead(II) acetate, is added to the solution of the dinitro-o-cresolate salt researchgate.net. The lead(II) cations (Pb²⁺) and the dinitro-o-cresolate anions (CH₃C₆H₂(NO₂)₂O⁻) combine to form the highly insoluble Phenol, 2-methyldinitro-, lead salt, which precipitates out of the solution.

Pb(NO₃)₂ (aq) + 2 CH₃C₆H₂(NO₂)₂ONa (aq) → Pb(OC₆H₂(NO₂)₂CH₃)₂ (s) + 2 NaNO₃ (aq)

This precipitation method is a common and effective strategy for preparing many insoluble inorganic salts, such as lead(II) chloride and lead(II) sulfate prepchem.comsavemyexams.com.

Controlled Crystallization Techniques and Crystal Morphology Engineering

The external shape, or morphology, of the crystalline solid is a critical property that influences its handling, processing, and performance characteristics mdpi.comresearchgate.net. Crystal morphology engineering aims to control these features through the manipulation of crystallization conditions.

The final morphology of a crystal is determined by the relative growth rates of its different crystallographic faces; faces that grow slowly become the most prominent mdpi.com. Theoretical models, such as the Bravais–Friedel–Donnay–Harker (BFDH) model, can be used to predict the equilibrium crystal shape based on its internal lattice structure mdpi.comnih.gov. However, the actual morphology is highly sensitive to the external growth environment.

Key techniques for controlling crystallization include:

Solvent Control: The choice of solvent affects the solubility of the compound and the interactions between the solvent molecules and the growing crystal faces. Changing the solvent or using solvent mixtures can alter these interactions, thereby modifying the relative growth rates of the faces and the resulting crystal habit mdpi.com.

Supersaturation Control: The level of supersaturation is a primary driving force for crystallization. High levels of supersaturation tend to favor rapid nucleation, resulting in a large number of small, often irregular, crystals. Conversely, low supersaturation promotes slower crystal growth, which can lead to larger and more well-defined crystals nih.gov.

| Parameter | Method of Control | General Effect on Crystal Morphology |

|---|---|---|

| Supersaturation | Adjusting cooling rate, evaporation rate, or anti-solvent addition rate. | Low Supersaturation: Promotes slower growth, leading to larger, more regular, and well-defined crystals (e.g., prismatic, block-like). High Supersaturation: Favors rapid nucleation, resulting in smaller, less regular crystals, and potentially acicular (needle-like) or dendritic shapes nih.gov. |

| Solvent | Selection of different solvents or using co-solvent systems. | Solvent polarity and specific solvent-crystal face interactions can inhibit or promote growth in certain directions. This can change the aspect ratio of crystals, for example, from needles to plates mdpi.com. |

| Additives (Habit Modifiers) | Introducing small amounts of specific impurities or tailored molecules into the crystallization solution. | Additives selectively adsorb to and inhibit the growth of specific crystal faces, which can dramatically alter the crystal habit. This can be used to transform undesirable needle-like crystals into more equant (equidimensional) shapes for better processing researchgate.net. |

| Temperature | Controlling the temperature profile during crystallization. | Temperature affects solubility (and thus supersaturation) and growth kinetics. Stable temperature control is essential for producing crystals with a uniform size and shape researchgate.net. |

Influence of Reaction Parameters on Solid-State Characteristics

The conditions under which the precipitation reaction is performed have a direct and significant impact on the solid-state characteristics of the final product. These characteristics include not only crystal morphology but also purity, particle size distribution, polymorphism, and bulk density.

Temperature: The temperature of the reaction medium affects the solubility of the lead salt. Performing the precipitation at different temperatures can alter the rate of precipitation and the final particle size. Higher temperatures might lead to larger crystals due to increased solubility and slower effective supersaturation, but this must be balanced against potential decomposition.

pH of the Solution: The pH must be carefully controlled. The dinitro-ortho-cresolate anion exists in equilibrium with its conjugate acid. If the solution becomes too acidic, the equilibrium will shift back towards the protonated, less soluble dinitro-ortho-cresol, potentially leading to its co-precipitation and reducing the purity of the final lead salt.

Rate of Reagent Addition: The speed at which the lead(II) salt solution is added to the dinitro-o-cresolate solution influences the local supersaturation. A slow addition rate with vigorous stirring promotes homogeneous conditions and uniform crystal growth. In contrast, rapid addition can create localized areas of very high supersaturation, leading to the formation of fine, possibly amorphous, precipitates and a broader particle size distribution.

Stirring (Agitation): The degree of agitation affects mass transfer within the reactor, ensuring that the reactants are well-mixed and that the supersaturation is uniform throughout the vessel. This leads to a more homogeneous product with a narrower crystal size distribution.

Advanced Purification Strategies for High-Purity Material

Achieving a high degree of purity is essential for the consistent performance of the material. Several strategies can be employed to purify the crude this compound precipitate.

Thorough Washing: The most fundamental purification step is to wash the filtered precipitate extensively. The washing liquid, typically deionized water, removes soluble impurities such as unreacted starting materials (e.g., sodium nitrate from the precipitation reaction). Subsequent washing with a water-miscible organic solvent, such as ethanol or acetone, can help remove organic impurities and facilitates drying prepchem.com.

Recrystallization: This is a classic purification technique for crystalline solids. However, its application to this compound is limited by its very low solubility in most common solvents. If a suitable solvent system can be identified where solubility increases significantly with temperature, recrystallization could be a viable option.

Digestion/Aging: This process involves holding the precipitate in its mother liquor, often at an elevated temperature, for a period. During digestion, smaller, less perfect crystals may dissolve and redeposit onto larger, more stable crystals in a process known as Ostwald ripening. This can lead to an increase in average crystal size and an improvement in purity, as impurities trapped within the crystal lattice may be expelled.

pH-Controlled Purification: The solubility of the lead salt is pH-dependent. It can be dissolved in a strong acid, and then the solution can be filtered to remove any insoluble impurities. Subsequently, the pH can be carefully raised by the controlled addition of a base, causing the purified lead salt to re-precipitate, leaving behind impurities that remain soluble under those specific pH conditions. This principle is utilized in the purification of related compounds where nitrophenolic materials are separated by converting them into water-soluble salts via alkaline treatment google.com.

| Purification Method | Principle of Operation | Applicability and Remarks |

|---|---|---|

| Washing | Removal of soluble impurities from the surface of the solid precipitate by rinsing with appropriate solvents. | Essential primary purification step. Water is used for soluble inorganic by-products (e.g., NaNO₃). Organic solvents can remove organic impurities and aid drying prepchem.com. |

| Digestion (Ostwald Ripening) | The precipitate is held in its mother liquor, allowing for the dissolution of small/impure crystals and redeposition onto larger/purer crystals. | Effective for improving crystal perfection and increasing average particle size. Can be performed at elevated temperatures to accelerate the process. |

| pH-Controlled Reprecipitation | The salt is dissolved in an acid, impurities are filtered off, and the product is reprecipitated by carefully increasing the pH. | A powerful technique if the compound shows sufficient solubility in acidic conditions. Allows for the separation of acid-insoluble and base-soluble impurities. |

| Melt Crystallization | Purification based on the fractional solidification of a molten compound. Impurities tend to concentrate in the remaining liquid phase. | Applicable only to substances that melt without decomposition. While effective for some dinitro-aromatic compounds researchgate.net, its suitability for a metallic salt like this is unlikely due to high melting/decomposition temperatures. |

Crystallographic and Structural Investigations of Phenol, 2 Methyldinitro , Lead Salt

Experimental Determination of Crystal Structures

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for Phenol (B47542), 2-methyldinitro-, lead salt, has been reported in the searched scientific literature.

Polymorphism and Phase Transition Phenomena under External Fields

There are no available studies on the polymorphism of Phenol, 2-methyldinitro-, lead salt. Consequently, information regarding phase transitions induced by external fields is also unavailable.

Anisotropic Effects of Electric Fields on Lattice Parameters

No research has been published detailing the effects of electric fields on the lattice parameters of this compound.

Molecular Geometry Perturbations in Response to Applied Electric Fields

Information on how applied electric fields may perturb the molecular geometry of this compound is not available.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of intermolecular interactions and hydrogen bonding is contingent on the availability of a determined crystal structure, which is currently not available for this compound.

Hydration States and the Kinetics of Water Sorption and Desorption

There are no published studies concerning the hydration states or the kinetics of water sorption and desorption for this compound.

Dehydration and Rehydration Mechanisms and Associated Activation Energies

Mechanistic studies and the corresponding activation energies for the dehydration and rehydration of this compound have not been documented in the scientific literature.

Decomposition Mechanisms and Stability Studies of Phenol, 2 Methyldinitro , Lead Salt

Thermal Decomposition Pathways and Reaction Kineticsresearchgate.net

The thermal decomposition of solid-state materials like lead(II) 2,4-dinitro-o-cresolate is often characterized by complex reaction pathways and kinetics. The process is not a simple phase transition but involves chemical reactions that are influenced by the material's own decomposition products, a phenomenon known as autocatalysis.

The decomposition of many solid energetic materials is not a simple first-order reaction but exhibits autocatalytic behavior, where the reaction products accelerate the rate of further decomposition. researchgate.net This is often due to the formation of reactive intermediates or the creation of new reaction sites. The Sestak-Berggren model is a well-established kinetic model that can describe such autocatalytic processes. researchgate.net This model provides a flexible mathematical framework to describe the complex kinetics of solid-state reactions.

A generalized form of the Sestak-Berggren equation is: dα/dt = k(T) * f(α) where:

dα/dt is the rate of conversion

k(T) is the temperature-dependent rate constant

f(α) is the reaction model, which for an autocatalytic reaction can be expressed as α^m * (1-α)^n

The exponents m and n are the kinetic parameters that describe the reaction mechanism. The term α^m represents the autocatalytic part of the reaction, where the product (represented by the conversion degree α) accelerates the reaction. The term (1-α)^n represents the decay of the reactant.

| Parameter | Description | Significance in Autocatalytic Decomposition |

| α | Extent of conversion (fraction of material decomposed) | Indicates the progress of the decomposition reaction. |

| dα/dt | Rate of conversion | Represents how quickly the material is decomposing at a given time. |

| k(T) | Rate constant | Dependent on temperature, often described by the Arrhenius equation. |

| m | Autocatalytic exponent | A value greater than 0 indicates an autocatalytic reaction. The magnitude reflects the strength of the autocatalysis. |

| n | Reaction order exponent | Describes the dependence of the reaction rate on the amount of remaining reactant. |

This table illustrates the key parameters in autocatalytic reaction models.

The formation of stable nuclei is a key step in the decomposition process. youtube.comresearchgate.net This can occur homogeneously throughout the material or heterogeneously at defects, impurities, or surfaces. researchgate.net Once a stable nucleus is formed, it can grow by the addition of more decomposing molecules. The rate of growth can be influenced by factors such as temperature, pressure, and the presence of reactive gases.

α(t) is the fraction transformed at time t

k is the rate constant

n is the Avrami exponent, which provides information about the nucleation and growth mechanism

| Avrami Exponent (n) | Nucleation | Growth Dimensionality | Mechanism |

| 1 | Instantaneous | 1D | Needle-like growth |

| 2 | Instantaneous | 2D | Plate-like growth |

| 3 | Instantaneous | 3D | Polyhedral growth |

| >4 | Sporadic | 3D | Increasing nucleation rate |

This table provides a simplified interpretation of the Avrami exponent in the context of solid-state decomposition.

To quantify the stability of a compound like lead(II) 2,4-dinitro-o-cresolate, it is essential to determine its thermodynamic and kinetic parameters. The activation energy (Ea) is a crucial kinetic parameter that represents the minimum energy required to initiate the decomposition reaction. A higher activation energy generally indicates greater stability.

These parameters can be determined from experimental data obtained through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The Coats-Redfern method is a commonly used model-fitting method to calculate kinetic parameters from non-isothermal TGA data. researchgate.net

The Arrhenius equation describes the temperature dependence of the reaction rate constant: k = A * exp(-Ea / RT) where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By performing experiments at different heating rates, the activation energy can be calculated using methods like the Kissinger method. nih.gov

| Parameter | Symbol | Description | Method of Determination |

| Activation Energy | Ea | The minimum energy required to initiate the decomposition reaction. | Kissinger, Coats-Redfern, Ozawa-Flynn-Wall methods from TGA/DSC data. researchgate.netnih.gov |

| Pre-exponential Factor | A | A measure of the frequency of collisions in the correct orientation for a reaction to occur. | Calculated from the intercept of the Arrhenius plot. |

| Enthalpy of Decomposition | ΔHdec | The heat released or absorbed during the decomposition process. | Measured by DSC. |

This table summarizes key thermodynamic and kinetic parameters and common methods for their determination.

Mechanistic Insights into Decomposition Processes at Elevated Temperaturesresearchgate.netresearchgate.netrsc.org

At elevated temperatures, the decomposition of lead(II) 2,4-dinitro-o-cresolate is expected to proceed rapidly. The initial step is likely the cleavage of the lead-oxygen bond, followed by the decomposition of the dinitrocresolate anion. The decomposition of the anion would involve the breakdown of the aromatic ring and the release of gaseous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

The presence of the lead cation can also influence the decomposition mechanism. Lead oxides formed during the decomposition could act as catalysts, further accelerating the breakdown of the organic component. chemrxiv.org The specific decomposition pathway and the nature of the final solid residue will depend on the reaction conditions, including temperature, heating rate, and the surrounding atmosphere. rsc.org

Influence of External Electric Fields on Decomposition Initiation and Sensitivityresearchgate.netresearchgate.netnih.gov

External electric fields can significantly influence the decomposition of energetic materials by altering their electronic structure and weakening chemical bonds. researchgate.net This can lead to a reduction in the activation energy for decomposition and an increase in sensitivity.

The application of an external electric field can induce polarization of the molecules, leading to changes in bond lengths and bond strengths. researchgate.net For a compound like lead(II) 2,4-dinitro-o-cresolate, an electric field could weaken the ionic Pb-O bond and also affect the nitro groups on the aromatic ring, which are highly polar. This weakening of key chemical bonds can lower the energy barrier for the initial decomposition step, making the material more susceptible to initiation. researchgate.netnih.gov

Research on other energetic materials has shown that an external electric field can lead to a decrease in the band gap energy, making it easier for electrons to be excited to a reactive state. researchgate.net This can facilitate the initial steps of decomposition, potentially altering the decomposition pathway compared to purely thermal decomposition.

Correlation between Electric Field Strength and Material Sensitivity

No publicly available studies or data directly correlating the electric field strength to the sensitivity of Phenol (B47542), 2-methyldinitro-, lead salt could be identified. This area remains a significant gap in the understanding of this particular compound's properties.

Long-Term Chemical Stability and Degradation Pathways under Storage Conditions

Detailed studies on the long-term chemical stability and specific degradation pathways of Phenol, 2-methyldinitro-, lead salt under various storage conditions are not present in the accessible scientific literature. However, its inclusion in various green procurement and restricted substance lists suggests a focus on its potential environmental impact and the stability of the lead component. Documents from electronics and manufacturing sectors classify this substance as declarable or prohibited, indicating a concern for its presence and potential for release over the product's lifecycle.

The stability of the compound is a factor considered in these regulations, with additives for stability maintenance being a point of consideration in substance definitions. While no specific degradation pathways are outlined, the general context of these regulations points towards a precautionary approach due to the presence of lead and dinitroaromatic functional groups, which are known to have environmental and health implications.

Below is a table summarizing the available information, which is primarily regulatory in nature.

| Parameter | Finding | Source |

| Decomposition Analysis Methods | Methods for detecting lead, such as acid digestion (e.g., EPA 3052:1996) and microwave-assisted decomposition, are referenced for products containing this salt. | |

| Regulatory Status | Listed as a declarable or prohibited substance in various industry standards for electronics and manufacturing. | |

| Stability Considerations | Additives for maintaining the stability of chemical substances are acknowledged in regulatory frameworks. |

Computational Chemical Perspectives on Phenol, 2 Methyldinitro , Lead Salt

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties and reactivity of molecular systems. While direct DFT studies on Phenol (B47542), 2-methyldinitro-, lead salt are absent, the application of this theory to analogous nitrophenols and lead-containing compounds provides a basis for predicting its behavior.

Prediction of Band Gap Energies and Electronic Properties under Electric Fields

The band gap energy is a critical parameter that determines the electronic conductivity and reactivity of a material. For Phenol, 2-methyldinitro-, lead salt, DFT calculations would be instrumental in predicting this value. By modeling the molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the band gap can be estimated as the energy difference between these two frontier orbitals.

Furthermore, the application of an external electric field can significantly influence the electronic properties of a molecule. DFT simulations could model how the electric field perturbs the electron density distribution within this compound, potentially leading to a reduction in the band gap and an increase in its sensitivity and reactivity.

Simulation of Electric Field Effects on Molecular and Crystalline Geometries

An external electric field can induce changes not only in the electronic structure but also in the geometric arrangement of atoms within a molecule and its crystal lattice. DFT simulations could predict the extent of these structural deformations for this compound. Such studies would involve optimizing the molecular and crystalline geometries in the presence of varying electric field strengths to understand how these fields might impact the stability and packing of the compound.

Computational Modeling of Decomposition Reaction Coordinates and Transition States

Understanding the decomposition mechanism of energetic materials is crucial for assessing their stability and performance. DFT calculations can be employed to map out the potential energy surface of the decomposition reaction of this compound. This would involve identifying the lowest energy pathways for bond breaking and the formation of new chemical species. By locating the transition state structures and calculating their corresponding activation energies, key insights into the initial steps of decomposition can be gained.

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of atoms and molecules. For this compound, MD simulations could provide valuable information on its structural dynamics, vibrational modes, and potential phase transitions under different temperature and pressure conditions. By simulating the movement of atoms over time, researchers can observe how the crystal structure evolves and identify the conditions under which it might transform into different polymorphic forms.

Quantum Chemical Calculations of Intrinsic Energetic Properties

Quantum chemical methods, such as ab initio calculations, are essential for determining the intrinsic energetic properties of a molecule. For this compound, these calculations could provide precise values for its heat of formation, an indicator of its energy content. Other energetic properties, such as the detonation velocity and pressure, could also be estimated through theoretical models that utilize data from quantum chemical calculations.

Theoretical Characterization of Ionic and Covalent Interactions within the Compound

The bonding within this compound is expected to be a combination of ionic and covalent interactions. The interaction between the lead cation (Pb²⁺) and the phenolate (B1203915) anion would be predominantly ionic. In contrast, the bonds within the 2-methyl-4,6-dinitrophenolate ligand itself are covalent. Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density distribution and precisely characterize the nature of these bonds, providing a deeper understanding of the forces that hold the compound together.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, band gap, effects of electric fields, decomposition pathways. | Reactivity, sensitivity, stability, and initiation mechanisms. |

| Molecular Dynamics (MD) | Dynamic behavior, phase transitions, response to temperature and pressure. | Structural stability, polymorphism, and material properties under various conditions. |

| Quantum Chemical Calculations | Intrinsic energetic properties, heat of formation. | Energy content and performance characteristics. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of ionic and covalent bonding. | Nature of chemical bonds and intramolecular forces. |

Analytical Chemistry Methodologies for Advanced Characterization of Phenol, 2 Methyldinitro , Lead Salt

Chromatographic Techniques for High-Resolution Separation and Trace Analysis

Chromatographic methods are indispensable for separating the lead salt of 2-methyldinitrophenol from impurities, related compounds, or its free phenolic form. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile, polar compounds like dinitrophenols.

Principles of Analytical Method Development and Validation for Phenolic Compounds

The development and validation of an analytical method for phenolic compounds ensure that the results are reliable, reproducible, and accurate. Validation is performed according to established guidelines, assessing several key parameters. researchgate.net

Linearity and Range : This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. For phenolic compounds, linearity is often demonstrated with a coefficient of determination (R²) greater than 0.99 over a specified range (e.g., 1–1000 ppm). researchgate.net

Accuracy : Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. Acceptable recovery values for phenolic compounds typically range from 88% to 110%. nih.govrsc.org

Precision : This parameter measures the closeness of repeated measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (RSD), which should generally be less than 5%. youtube.com

Selectivity/Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. acs.org This is often confirmed using techniques like diode array detection, which can check for peak purity. rsc.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For phenolic compounds using HPLC, LODs can range from 0.01 to 0.47 µg/mL. rsc.orgyoutube.com

Robustness : This is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net

Optimization of Chromatographic Parameters (e.g., Column Selection, Mobile Phase Composition)

Optimization of chromatographic parameters is critical to achieve a good separation with sharp, symmetrical peaks in a reasonable timeframe. acs.org For dinitrophenolic compounds, reversed-phase HPLC is the most common mode.

Column Selection : A C18 column is the most frequently used stationary phase for the separation of phenolic compounds due to its ability to effectively retain these moderately polar analytes. youtube.comacs.org Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance separation efficiency and analysis time. youtube.com

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous solvent (often acidified to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol. youtube.comacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate a mixture of compounds with varying polarities. acs.org For example, a gradient might run from 10% to 50% acetonitrile over 10 minutes. nih.gov

Other Parameters : Flow rate, column temperature, and injection volume are also optimized. A typical flow rate is 1.0 mL/min, with a column temperature of around 30°C to ensure reproducible retention times. acs.org

Table 1: Typical Optimized HPLC Parameters for Dinitrophenol Analysis

| Parameter | Typical Value/Condition | Rationale |

| Column | Reversed-Phase C18, 5 µm, 250 x 4.6 mm | Good retention and resolution for moderately polar phenolic compounds. youtube.comacs.org |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water | Acid suppresses phenolate (B1203915) formation, ensuring a single analyte form and sharp peaks. acs.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes from the C18 column. youtube.com |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities in a single run. nih.gov |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. acs.org |

| Temperature | 30 °C | Maintains consistent retention times and improves peak shape. youtube.com |

| Detection | Diode Array Detector (DAD) | Allows for simultaneous multi-wavelength detection and spectral analysis for peak identification. researchgate.net |

Application of Advanced Detection Modalities (e.g., Diode Array Detection)

While a simple UV detector can be used, a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages for the analysis of "Phenol, 2-methyldinitro-, lead salt".

A DAD acquires the entire UV-Vis spectrum at each point in the chromatogram. This capability provides several benefits:

Optimal Wavelength Selection : The detector can extract the chromatogram at the wavelength of maximum absorbance for the dinitrophenol compound, maximizing sensitivity. Dinitrophenols typically show strong absorbance in the UV region. acs.org

Peak Identification : The acquired UV spectrum of an eluting peak can be compared to the spectrum of a known reference standard for positive identification. shellight.com

Peak Purity Analysis : DAD software can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak is pure and not co-eluted with an impurity. acs.org This is crucial for verifying the integrity of the main compound peak.

Spectroscopic Characterization Techniques for Molecular Structure Elucidation (e.g., IR, Raman, NMR)

Spectroscopic techniques are essential for confirming the molecular structure of the organic component (2-methyldinitrophenol) and understanding its interaction with the lead ion.

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques provide a "fingerprint" of the molecule by probing the vibrations of its chemical bonds. For the organic part, key expected absorptions include O-H stretching of the phenol (B47542) group, aromatic C-H and C=C stretching, and C-H stretching/bending of the methyl group. polimi.it Critically, the two nitro groups (-NO2) give rise to very strong and characteristic symmetric and asymmetric stretching vibrations. researchgate.net The positions of these nitro group bands are sensitive to the electronic environment and would be perturbed by coordination to the lead(II) ion. researchgate.netresearchgate.net Raman spectroscopy is complementary to IR and is particularly useful for analyzing the metal-oxygen bonds that would be present in the salt, as well as the symmetric vibrations of the nitro groups. nih.gov The mutual exclusion principle in IR and Raman can help determine molecular symmetry if a crystalline structure is formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the organic component.

¹H NMR : The proton NMR spectrum would confirm the presence of the key structural motifs. The aromatic region would show signals corresponding to the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being diagnostic of the substitution pattern. A distinct singlet would be expected for the methyl (-CH₃) group, and a broad signal for the phenolic hydroxyl (-OH) proton.

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon atom bearing the hydroxyl group (C-O). The chemical shifts provide information about the electronic environment of each carbon atom.

Table 2: Predicted Spectroscopic Data for the 2-Methyldinitrophenol Moiety

| Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Notes |

| IR Spectroscopy | O-H stretch (Phenol) | ~3200-3600 (broad) | Position and shape depend on hydrogen bonding. |

| C-H stretch (Aromatic) | ~3000-3100 | ||

| C-H stretch (Methyl) | ~2850-2960 | ||

| C=C stretch (Aromatic) | ~1450-1600 | Aromatic ring skeletal vibrations. | |

| NO₂ asymmetric stretch | ~1510-1550 | Very strong absorption; position sensitive to coordination with lead. researchgate.net | |

| NO₂ symmetric stretch | ~1325-1355 | Very strong absorption; position sensitive to coordination with lead. researchgate.net | |

| ¹H NMR | Aromatic Protons (Ar-H) | ~7.0-9.0 ppm | Specific shifts and coupling constants depend on the exact isomer. |

| ¹H NMR | Methyl Proton (-CH₃) | ~2.3-2.6 ppm | Appears as a singlet. |

| ¹H NMR | Phenolic Proton (-OH) | ~9.0-12.0 ppm | Can be broad and may exchange with D₂O. |

| ¹³C NMR | Aromatic Carbons (Ar-C) | ~115-160 ppm | Includes signals for C-NO₂, C-CH₃, and C-OH. |

| ¹³C NMR | Methyl Carbon (-CH₃) | ~15-25 ppm |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly suitable.

Upon ionization (e.g., by electrospray ionization - ESI), the intact lead salt may be observed, or more likely, the deprotonated organic molecule (the 2-methyldinitrophenolate anion) will be detected in negative ion mode. The mass spectrum of the organic component would be characterized by a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern in a tandem MS (MS/MS) experiment provides structural confirmation. For the 2-methyldinitrophenol anion, characteristic fragmentation pathways would include:

Loss of a nitro group (NO₂)

Loss of nitric oxide (NO) or nitrogen dioxide (NO₂)

Loss of the methyl radical (CH₃)

Cleavage of the aromatic ring structure

A key feature in the mass spectrum would be the isotopic signature of lead. Lead has several stable isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) with known natural abundances. Any fragment containing the lead atom would appear as a characteristic cluster of peaks, confirming the presence of lead and helping to identify lead-containing fragments.

Table 3: Predicted Key Fragments in Mass Spectrometry for the 2-Methyldinitrophenol Anion

| m/z (Mass-to-Charge Ratio) | Identity of Fragment | Fragmentation Pathway |

| 183 | [M-H]⁻ | Deprotonated molecular ion of 2-methyl-4,6-dinitrophenol |

| 166 | [M-H-OH]⁻ | Loss of a hydroxyl radical from the parent ion |

| 153 | [M-H-NO]⁻ | Loss of nitric oxide |

| 137 | [M-H-NO₂]⁻ | Loss of a nitro group |

| 123 | [M-H-NO-CO]⁻ | Subsequent loss of carbon monoxide |

Note: The table refers to the fragmentation of the organic anion C₇H₅N₂O₅⁻ (FW ~183.13). The exact isomer of 2-methyldinitrophenol will influence fragment intensities but likely produce these common fragments.

Advanced X-ray Diffraction and Scattering for Microstructural Analysis

X-ray diffraction (XRD) and scattering are powerful, non-destructive techniques for investigating the solid-state structure of "this compound". These methods provide information on the atomic arrangement within the material.

X-ray Diffraction (XRD) : This technique is used to analyze crystalline materials. When X-rays pass through a crystal, they are diffracted by the ordered planes of atoms, producing a unique diffraction pattern.

Powder XRD : This method uses a powdered sample and is excellent for phase identification (fingerprinting), determining lattice parameters, and assessing sample purity. The resulting pattern of diffraction peaks can be compared to databases to identify the crystalline phase.

Single-Crystal XRD : If a suitable single crystal can be grown, this technique can be used to determine the complete three-dimensional atomic structure. shellight.com This would reveal the precise coordination environment of the lead(II) ion (i.e., which atoms from the phenolate ligand bind to it), the bond lengths and angles, the crystal system (e.g., monoclinic, orthorhombic), and how the molecules pack together in the crystal lattice. shellight.com

Advanced X-ray Scattering : For materials that are not perfectly crystalline (i.e., amorphous or nanocrystalline), or to probe structure on a larger length scale, advanced scattering techniques are employed.

Small-Angle X-ray Scattering (SAXS) : This technique measures scattering at very low angles to provide information about the size, shape, and distribution of nanoscale structures, such as particles or pores, from approximately 1 to 100 nm. youtube.com It could be used to characterize the microstructure of the bulk powder.

Pair Distribution Function (PDF) Analysis : Derived from total X-ray scattering data, PDF analysis provides information about local atomic structure, including bond distances, even in amorphous or disordered materials. It does not require long-range crystalline order and can reveal the short-range coordination environment around the lead atom. youtube.com

The application of these X-ray techniques is crucial for a complete understanding of the solid-state properties of the compound, which can influence its stability, solubility, and other physical characteristics.

Challenges and Innovations in Quantitative Analysis of Lead Styphnate in Complex Samples

The quantitative analysis of this compound, commonly known as lead styphnate, in complex samples presents a formidable task for analytical chemists. The inherent properties of the compound and the nature of the matrices in which it is typically found necessitate sophisticated and robust methodologies. Key challenges stem from matrix interference, the need for high sensitivity, sample stability, and the dual nature of the compound as both an organic explosive and a lead salt.

Challenges in Quantitative Analysis:

Matrix Interference: In forensic and environmental contexts, lead styphnate is rarely present in a pure form. In post-blast debris or priming compositions, it is mixed with a wide array of other organic and inorganic compounds. rsc.org These matrix components can interfere with analytical signals, leading to inaccurate quantification. For instance, other explosives, fuels, or environmental contaminants can produce overlapping signals in spectroscopic or chromatographic analyses.

Sample Stability and Aging: Lead styphnate is susceptible to degradation under environmental stresses such as high temperature and humidity. bohrium.com Accelerated aging studies have shown that these conditions can lead to changes in mass, damage to the crystal surface morphology, and a gradual degradation of its thermal and sensitivity performance. bohrium.com This instability complicates the analysis of aged samples, as the measured concentration may not reflect the original amount present.

Trace-Level Detection: A significant challenge, particularly in forensic science, is the detection and quantification of trace amounts of lead styphnate from post-blast samples. nih.gov The concentration can be extremely low, requiring analytical methods with exceptional sensitivity and very low limits of detection (LOD).

Compound Duality: The compound consists of an organic explosive anion (styphnate) and a heavy metal cation (lead). Many analytical techniques are optimized for either organic or inorganic species, but not both simultaneously. This often requires complex sample preparation to separate the components or the use of multiple analytical techniques. For example, some modern methods focus on detecting the organic styphnate component, which requires a cleanup step to remove the heavy metal contaminants that can interfere with the analysis. nih.gov

Insolubility: Lead styphnate is only slightly soluble in water and most common solvents, which complicates sample preparation, especially the extraction from complex matrices. sciencemadness.orgwikipedia.org

Innovations in Analytical Methodologies:

To overcome these challenges, researchers have developed innovative analytical techniques that offer enhanced selectivity, sensitivity, and efficiency. Modern chromatography and mass spectrometry are at the forefront of these advancements. theindustryleaders.org

One of the most significant innovations is the application of Hydrophilic Interaction Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) . A validated method has been developed for the extraction, separation, and detection of the styphnate component from lead styphnate in both pre- and post-blast forensic samples. nih.gov

The methodology involves:

Solid-Phase Extraction (SPE): A crucial sample cleanup step is employed to remove heavy metal contaminants, specifically the lead cation, while retaining the organic styphnate anion. nih.gov

HILIC Separation: The styphnate is then chromatographically separated using HILIC, a technique well-suited for highly polar compounds that are poorly retained in more common reversed-phase liquid chromatography. nih.gov

High-Resolution Tandem Mass Spectrometry (MS/MS) Detection: This provides a highly sensitive and targeted approach to detection. It allows for the unambiguous identification and quantification of styphnate even at trace levels, with a reported estimated limit of detection (LOD) of 257 parts per trillion (pg/mL). nih.gov This represents a significant improvement in detection capabilities compared to previous reports and enables the analysis of post-blast samples for the first time. nih.gov

This integrated approach directly addresses the primary challenges of matrix interference and the need for high sensitivity, providing a robust method for the quantitative analysis of lead styphnate in the most complex of samples.

Interactive Data Table: Innovations in Lead Styphnate Analysis

| Analytical Technique | Analyte | Key Innovation | Limit of Detection (LOD) | Sample Type | Key Finding | Citation |

| HILIC-MS/MS | Styphnate | Use of SPE to remove lead, followed by HILIC separation and high-resolution MS/MS detection. | 257 ppt (B1677978) (pg/mL) | Pre- and post-blast forensic samples | Provides a validated, highly sensitive, and targeted method for trace detection of the organic component of lead styphnate. | nih.gov |

Environmental Chemical Transformations and Fate Research of Phenol, 2 Methyldinitro , Lead Salt

Photochemical Transformation Mechanisms in Aquatic and Atmospheric Environments

The photochemical transformation of the DNOC component of the salt is a potential degradation pathway in the environment.

In Aquatic Environments:

The neutral DNOC species and its anionic form can absorb sunlight, particularly at wavelengths greater than 300 nm, which can initiate photolysis. acs.orgfrontiersin.org However, the direct photolysis of DNOC in water is generally not considered a rapid degradation process. acs.org The presence of other substances can influence this rate. For instance, the photochemical reduction of the nitro groups of DNOC is possible in the presence of a reducing agent and a sensitizer (B1316253) like chlorophyll. acs.org

The reaction of DNOC with singlet oxygen, a reactive species formed photochemically in sunlit surface waters, is considered an insignificant degradation pathway. acs.org The estimated rate constant for this reaction is relatively low. acs.org

The presence of the lead cation could potentially influence the photochemical behavior of DNOC. Some lead compounds, such as lead chromate, have been investigated as photocatalysts for the degradation of organic dyes. tsijournals.com However, it is not clear whether the lead salt of DNOC would exhibit similar photocatalytic activity to enhance its own degradation. Conversely, the formation of lead complexes could alter the light absorption properties of the DNOC molecule, potentially affecting its photolysis rate, though specific studies on this are lacking. The photodegradation of other dinitrophenols has been shown to be influenced by the presence of different photocatalysts. researchgate.netepa.gov

In Atmospheric Environments:

DNOC released into the atmosphere is expected to exist predominantly in the particulate phase due to its low vapor pressure. acs.org This partitioning to atmospheric particles makes it susceptible to removal by wet and dry deposition, which can limit long-distance transport. acs.org The detection of DNOC in rainwater confirms the efficiency of this removal process. acs.org

Atmospheric DNOC may undergo photolysis through reactions such as the nucleophilic displacement of a nitro group by a hydroxyl group, although direct experimental evidence is not available. acs.org The reaction of DNOC with hydroxyl (OH) radicals, a key atmospheric oxidant, is predicted to be slow, with an estimated half-life of over 77 days. acs.org Similarly, reaction with nitrate (B79036) (NO₃) radicals is not considered a significant atmospheric sink. acs.orgnih.gov The formation of dinitrocresols from the atmospheric reaction of o-cresol (B1677501) with nitrogen oxides has been observed in laboratory settings. acs.org

The lead component of the salt would likely exist as a particulate in the atmosphere, and its presence would not be expected to significantly alter the primary atmospheric degradation pathways of the associated DNOC anion.

Biotransformation and Microbial Degradation Pathways in Environmental Matrices

Biodegradation is considered a primary pathway for the transformation of the DNOC component in soil and water. acs.org However, the presence of lead can significantly impact microbial communities and their degradation capabilities. nih.gov

Microbial Degradation of DNOC:

A variety of microorganisms have been shown to degrade DNOC. Mixed microbial cultures isolated from contaminated soil and activated sludge can utilize DNOC as a sole source of carbon, nitrogen, and energy under aerobic conditions. acs.org Several bacterial species, including Pseudomonas sp. and Azotobacter sp., are capable of biodegrading DNOC. acs.org The yeast Saccharomyces cerevisiae has also been investigated for the bioremediation of DNOC-contaminated environments. oregonstate.edu

The degradation pathways for DNOC are dependent on the specific microorganisms and environmental conditions. acs.org Identified metabolic pathways include:

Reduction of nitro groups: A common pathway involves the successive reduction of the nitro groups to amino groups, forming intermediates like 6-amino-4-nitro-o-cresol. acs.orgnih.gov

Release of nitrite (B80452): Some microbes can release the nitro groups as nitrite ions. acs.org

Ring cleavage: Certain Pseudomonas species may biodegrade DNOC through the cleavage of the aromatic ring. acs.org

Hydroxylation: Successive replacement of nitro groups with hydroxyl groups can lead to the formation of compounds like trihydroxytoluene. acs.org

The following table summarizes some of the identified metabolites from the biodegradation of DNOC.

| Metabolite Name | Parent Compound | Reference |

| 6-amino-4-nitro-o-cresol | 4,6-dinitro-o-cresol (B1670846) (DNOC) | acs.orgnih.gov |

| 6-acetamido-4-nitro-o-cresol | 4,6-dinitro-o-cresol (DNOC) | acs.org |

| 2-methyl-6-nitro-catechol | 4,6-dinitro-o-cresol (DNOC) | acs.org |

| 2-methyl-6-amino-catechol | 4,6-dinitro-o-cresol (DNOC) | acs.org |

| 2,3,5-trihydroxytoluene | 4,6-dinitro-o-cresol (DNOC) | acs.org |

| 3-amino-5-nitrosalicylic acid | 4,6-dinitro-o-cresol (DNOC) | nih.gov |

| 4-acetamido-6-nitro-o-cresol | 4,6-dinitro-o-cresol (DNOC) | nih.gov |

Interactive Data Table: DNOC Biodegradation Metabolites

Influence of Lead on Biotransformation:

Lead is a toxic heavy metal that can inhibit microbial activity. nih.govmicrobiologyjournal.org The presence of lead in "Phenol, 2-methyldinitro-, lead salt" would likely influence the biodegradation of the DNOC component. High concentrations of lead can suppress microbial metabolism and reduce biomass production. nih.gov However, some microorganisms have developed resistance mechanisms to lead, and in lead-contaminated environments, these resistant strains may have a selective advantage. nih.gov The degradation of aromatic and nitroaromatic compounds has been observed in heavily lead-contaminated sediments. nih.gov

The bioavailability of lead, and thus its toxicity to microorganisms, is dependent on its chemical form (speciation) in the soil or water. acs.orgnih.gov Lead can be complexed by organic matter or sorbed to mineral surfaces, which can affect its impact on microbial degradation processes. acs.orgnih.gov While some bacteria and fungi can contribute to the bioremediation of lead-contaminated soils, their effectiveness in the presence of a co-contaminant like DNOC is not well-documented. mdpi.com

Environmental Transport and Distribution Modeling Studies

Modeling the environmental transport and distribution of "this compound" is complex, as it requires consideration of the distinct behaviors of the organic anion and the lead cation, as well as their interactions.

Transport and Partitioning of DNOC:

The transport of DNOC in the environment is governed by its physicochemical properties. With a low Henry's law constant, DNOC is not expected to volatilize significantly from water or soil. tsijournals.com Its partitioning between water and solid phases (e.g., soil, sediment) is pH-dependent. acs.org Adsorption to soil and sediment increases as the pH decreases. acs.org The organic carbon and clay content of the soil also play a crucial role, with higher content leading to increased adsorption. acs.orgiupac.org

Models used for predicting the environmental fate of pesticides, such as leaching and catchment-scale models, could potentially be adapted to simulate the transport of DNOC. frontiersin.orgnih.gov These models typically account for processes like adsorption/desorption, volatilization, and degradation. frontiersin.org

Transport and Partitioning of Lead:

Lead transport in the environment is primarily associated with the movement of soil and sediment particles to which it is adsorbed. mdpi.com The speciation of lead in soil and water significantly influences its mobility and bioavailability. acs.orgnih.govmdpi.com Lead can exist in various forms, including being bound to iron and manganese oxides, complexed with organic matter, or as carbonate minerals. acs.orgmdpi.com

Surface complexation models (SCMs) have been used to describe the adsorption of heavy metals like lead onto natural sediments. acs.orgnih.gov These models can help predict the partitioning of lead between the solid and aqueous phases.

Modeling the Combined Salt:

There is a lack of specific environmental transport and distribution models for "this compound." Modeling the fate of such a compound would require an integrated approach that considers the properties of both the DNOC anion and the lead cation. cdc.gov The dissociation of the salt in water would lead to separate transport pathways for the two ions, although they may interact. For instance, the presence of dissolved organic carbon, including the DNOC anion itself, could potentially form complexes with lead, affecting its mobility. A comprehensive model would need to account for the coupled transport and transformation processes of both components. frontiersin.org

Advanced Analytical Approaches for Environmental Monitoring and Transformation Product Identification

The environmental monitoring of "this compound" and its transformation products necessitates analytical methods capable of detecting both the organic and inorganic components, often at trace levels.

Analysis of DNOC and its Transformation Products:

Several analytical techniques have been developed for the determination of DNOC in environmental samples. These methods often involve an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction, followed by chromatographic separation and detection. nih.govnih.gov

Commonly used analytical methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) detection, HPLC is a widely used technique for the analysis of DNOC and other nitrophenols in water and soil samples. nih.gov

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the structural characterization of DNOC and its transformation products. gjesm.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is suitable for determining trace amounts of DNOC in environmental water samples. nih.gov

The following table provides a summary of analytical techniques used for DNOC.

| Analytical Technique | Sample Matrix | Purpose | Reference |

| HPLC-UV | Soil, Lemon Juice | Quantification | nih.gov |

| LC-MS/MS | Environmental Water | Trace analysis | nih.gov |

| GC-MS | Environmental Samples | Structural characterization | gjesm.net |

| Spectrophotometry | Soil, Lemon Juice | Quantification after reduction | nih.gov |

Interactive Data Table: Analytical Techniques for DNOC

Analysis of Lead and its Speciation:

The analysis of lead in environmental samples can be performed using various atomic spectroscopy techniques. researchgate.net For understanding its environmental fate and toxicity, lead speciation analysis, which identifies the different chemical forms of lead, is crucial. acs.orgmdpi.comsustainability-directory.com

Methods for lead speciation analysis often involve:

Sequential Extraction: A series of chemical reagents are used to separate lead into different geochemical fractions (e.g., exchangeable, carbonate-bound, oxide-bound, organic-bound, residual). mdpi.com

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) can provide information on the chemical form of lead in solid samples without extraction. acs.orgnih.gov

Chromatography with Element-Specific Detection: Hyphenated techniques like HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can separate and quantify different organolead compounds. nih.gov

Simultaneous Analysis:

The simultaneous determination of both the lead cation and the DNOC anion from the parent salt in a single analysis is challenging. It would likely require a hyphenated technique that combines a separation method for the organic component with a detection method sensitive to both the organic structure and the elemental lead. Anodic stripping voltammetry has been used for the simultaneous determination of copper and lead in environmental samples. researchgate.netdonnishjournals.orgdonnishjournals.org Developing a method for the simultaneous speciation of both components of "this compound" would be a significant advancement in understanding its environmental behavior. nih.govastm.org

Interdisciplinary Research Applications and Methodologies

Forensic Chemical Analysis of Energetic Materials, specifically in Gunshot Residue (GSR)

In the realm of forensic science, the analysis of gunshot residue (GSR) is a critical tool for investigating firearm-related incidents. nih.gov Lead styphnate, a common constituent of primer mixtures in firearm cartridges, is a key substance targeted in these analyses. youtube.com When a firearm is discharged, microscopic particles containing the inorganic components of the primer are expelled. nih.gov The detection of these particles, which often include lead, barium, and antimony, on a person's hands or clothing can provide crucial evidence linking them to the firing of a weapon. nih.govyoutube.com Lead styphnate is the primary source of the lead detected in these characteristic GSR particles. youtube.com

Development of Detection and Identification Methodologies for Lead Styphnate Traces

The definitive identification of GSR, and by extension the traces of lead styphnate, relies on sophisticated analytical techniques. The standard method for confirming the presence of characteristic GSR particles involves Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDX). nih.gov This technique allows for the visualization of the typically spherical morphology of GSR particles and the simultaneous elemental analysis, which can confirm the presence of lead, barium, and antimony in a single particle. nih.gov

In addition to SEM-EDX, other methods have been developed for screening and analysis:

Colorimetric Tests: The Sodium Rhodizonate test is a classic chemical method used to presumptively detect lead on a target, such as a victim's clothing, to help determine firing distance. youtube.comenfsi.eu The reagent reacts with lead to produce a characteristic pink-to-red color, which can turn blue-violet under specific acidic conditions. youtube.com

Mass Spectrometry: Advanced mass spectrometric techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for the analysis of organic components of GSR, but they also play a role in the broader characterization of the residue scene. nih.govnih.gov

Vibrational Spectroscopy: Techniques like Raman spectroscopy have been explored for their potential in analyzing both organic and inorganic components of GSR, offering a non-destructive method for identifying compounds. nih.gov

Advanced Characterization for Source Discrimination in Forensic Contexts

Modern forensic research aims to move beyond simple detection to source discrimination—that is, determining if a GSR sample can be linked to a specific type of ammunition. This requires a more detailed characterization of the residue. Research in this area focuses on the subtle variations in the chemical composition and physical properties of GSR particles produced by different ammunition types. nih.gov By precisely measuring the relative abundance of various compounds within the residue, it may be possible to create a chemical fingerprint unique to a particular brand or batch of ammunition. nih.gov Furthermore, advanced techniques such as electron backscatter diffraction and focused ion beam microscopy are being explored to gain deeper insights into the internal structure of inorganic particles, which could provide additional data points for source discrimination. nih.gov

Materials Science Investigations in Initiating Explosives and Energetic Formulations

In materials science, lead styphnate is studied for its properties as a primary explosive. dtic.mil Primary explosives are highly sensitive materials designed to detonate upon receiving a relatively small stimulus, thereby initiating a chain reaction that detonates larger, more stable secondary explosives like RDX or HMX. dtic.milnih.gov Lead styphnate is particularly valued in primers and stab mixes where a controlled and reliable initiation is required. dtic.mil

Its utility comes from its extreme sensitivity to flame and electric discharge, which is considered higher than that of other common primary explosives like lead azide (B81097). nih.gov To manage this sensitivity and ensure safe handling, it is often desensitized with materials like graphite (B72142) or polymers. nih.gov Research also focuses on different polymorphs (crystal structures) of lead styphnate, such as the monobasic form, as these different structures can exhibit varying explosive properties. nih.gov

Studies on Energy Transfer and Initiation Mechanisms in Heterogeneous Systems

Research into the fundamental physics of lead styphnate centers on understanding the mechanisms of energy transfer and initiation. The process begins with the application of a small external stimulus (e.g., impact, friction, heat). This initial energy input creates "hot spots" within the crystalline structure of the explosive. At these points, rapid chemical decomposition begins, releasing a significant amount of chemical energy in the form of heat and a shockwave.

This initial energy release is critical. In what is known as a cascade-initiating system, the energy from the detonating lead styphnate is transferred to the next component in the explosive train. nih.gov This could be a more robust primary explosive like lead azide or a small quantity of a secondary explosive. dtic.milnih.gov The shock and thermal energy from the lead styphnate's decomposition is sufficient to initiate detonation in this subsequent material, which in turn detonates the main charge. The study of these transfer mechanisms is crucial for designing reliable and safe initiation devices for both military and civilian applications. nih.gov

Future Research Directions and Unresolved Questions in Phenol, 2 Methyldinitro , Lead Salt Chemistry

Exploration of Novel Synthetic Pathways and Derivatives with Modified Properties

The traditional synthesis of the parent compound, dinitro-ortho-cresol (DNOC), involves the disulfonation of o-cresol (B1677501), followed by treatment with nitric acid. wikipedia.org The formation of the lead salt would then likely proceed through a salt metathesis reaction with a suitable lead (II) salt. However, there is a significant opportunity to develop more direct and controlled synthetic routes.

Future research should focus on:

Direct Nitration Strategies: Investigating the direct nitration of lead (II) o-cresoxide as a potential one-pot synthesis for the lead salt. This would require careful control of reaction conditions to manage the exothermic nature of nitration and prevent unwanted side reactions.

Mechanochemical Synthesis: Exploring solid-state reactions between lead oxides or acetates and DNOC. This solvent-free approach could offer a more environmentally friendly and efficient pathway to the desired salt and potentially to different polymorphic forms with unique properties.

Synthesis of Derivatives: A variety of derivatives of DNOC are known where the methyl group is replaced by other alkyl groups, such as sec-butyl (dinoseb) and tert-butyl (dinoterb). wikipedia.org A systematic investigation into the synthesis of the corresponding lead salts of these derivatives could yield a family of compounds with tailored solubilities, thermal stabilities, and electronic properties.

The properties of the parent organic compound, dinitro-ortho-cresol, provide a baseline for understanding the potential characteristics of its lead salt.

Table 1: Physicochemical Properties of Dinitro-ortho-cresol

| Property | Value |

|---|---|

| IUPAC Name | 2-Methyl-4,6-dinitrophenol |

| Molecular Formula | C₇H₆N₂O₅ |

| Molar Mass | 198.13 g/mol |

| Appearance | Yellow solid |

| Melting Point | 86.5 °C |

| Boiling Point | 312 °C |

| Solubility in Water | 0.01% (20°C) |

Data sourced from PubChem CID 10800 nih.gov

Development of In-Situ Spectroscopic Probes for Real-Time Mechanistic Studies

A detailed understanding of the formation and reactivity of Phenol (B47542), 2-methyldinitro-, lead salt, requires the ability to observe the chemical species present in real-time. The development of in-situ spectroscopic probes is crucial for elucidating reaction mechanisms.

Promising areas for research include:

Fiber-Optic Raman and FTIR Spectroscopy: Implementing fiber-optic probes to monitor the vibrational modes of the reactants, intermediates, and products during synthesis. This could provide invaluable data on reaction kinetics and the influence of process parameters. The appearance of new bands corresponding to the coordination of the phenolic oxygen and nitro groups to the lead center would be of particular interest.

UV-Vis Spectroscopy: Utilizing in-situ UV-Vis spectroscopy to track changes in the electronic structure of the dinitrophenolate system upon coordination to lead. This could help in understanding the charge transfer interactions between the ligand and the metal.

NMR Spectroscopy: While challenging due to the presence of lead, advanced solid-state NMR techniques could be explored to probe the local environment of the carbon, nitrogen, and proton nuclei in the solid salt, providing insights into its structure and bonding.

Investigations of Structure and Reactivity under Extreme Conditions (e.g., high pressure)

The behavior of materials can change dramatically under extreme conditions of pressure and temperature. Studying Phenol, 2-methyldinitro-, lead salt, under high pressure could reveal novel phases, changes in coordination chemistry, and altered reactivity.

Key research questions to be addressed include:

Phase Transitions: Using diamond anvil cells coupled with X-ray diffraction or Raman spectroscopy to investigate pressure-induced phase transitions. This could lead to the discovery of new, denser polymorphs with different physical properties.

Changes in Bonding and Reactivity: High pressure can influence the bond lengths and angles within the molecule, potentially altering the coordination environment of the lead ion and the reactivity of the nitro groups.

Decomposition Pathways: Investigating the effect of high pressure on the thermal decomposition of the salt. This could have implications for its stability and safety in various applications. The decomposition of many energetic materials is known to be significantly affected by pressure.

Advanced Computational Models for Predicting Performance and Stability from First Principles

Computational chemistry offers a powerful tool for predicting the properties of materials before they are synthesized, guiding experimental efforts. For this compound, computational models can provide fundamental insights into its structure, stability, and electronic properties.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Employing DFT to model the geometry, vibrational frequencies, and electronic structure of the lead salt. This can help in interpreting experimental spectroscopic data and understanding the nature of the lead-ligand bond.

Molecular Dynamics (MD) Simulations: Using MD simulations to model the behavior of the compound in the solid state and in solution. This can provide insights into its crystal packing, solubility, and interactions with other molecules.

Predictive Modeling for Derivatives: Developing quantitative structure-activity relationship (QSAR) models to predict the properties of novel derivatives. nih.gov By correlating structural features with properties like thermal stability or solubility, these models can accelerate the discovery of new compounds with desired characteristics.

Innovation in Environmentally Benign Analytical Methodologies for Detection and Characterization

Given the environmental persistence and toxicity of both lead and dinitrophenolic compounds, the development of sensitive, selective, and environmentally friendly analytical methods is paramount. who.intnih.gov While traditional methods like atomic absorption spectroscopy (AAS) and high-performance liquid chromatography (HPLC) are effective, they often require sample digestion in strong acids or the use of large volumes of organic solvents. nih.govyoutube.com

Future research should prioritize the development of greener analytical techniques:

Solid-Phase Microextraction (SPME): Developing SPME methods coupled with gas chromatography-mass spectrometry (GC-MS) for the simultaneous extraction and analysis of the compound from environmental matrices. cdc.gov This minimizes solvent usage and can achieve low detection limits.

Molecularly Imprinted Polymers (MIPs): Designing MIPs as selective sorbents for the solid-phase extraction of this compound. researchgate.net These custom-made polymers can offer high selectivity, leading to cleaner extracts and more accurate quantification.

Electrochemical Sensors: Creating electrochemical sensors based on modified electrodes for the direct detection of the compound in water. Voltammetric techniques could offer a portable, low-cost, and rapid method for on-site monitoring.

Luminescent Probes: Investigating the use of novel luminescent materials, such as perovskites or quantum dots, that exhibit a change in their optical properties upon binding to the lead salt or its components. nih.gov This could form the basis for highly sensitive and selective optical sensors.